![molecular formula C6H14N2O2 B1416248 3-[(3-Hydroxypropyl)amino]propanamide CAS No. 1040687-70-4](/img/structure/B1416248.png)
3-[(3-Hydroxypropyl)amino]propanamide
Descripción general
Descripción
“3-[(3-Hydroxypropyl)amino]propanamide” is a molecule with the molecular formula C6H14N2O2 . It contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is available for purchase as a biochemical for proteomics research .Molecular Structure Analysis
The molecule contains a total of 24 atoms; 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also has a molecular weight of 146.19 g/mol .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 146.19 g/mol . It has a XLogP3-AA of -1.7, indicating its solubility in water and lipids . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has 6 rotatable bonds . Its exact mass and monoisotopic mass are 146.105527694 g/mol . It has a topological polar surface area of 75.4 Ų . The molecule has a complexity of 95.7 .Aplicaciones Científicas De Investigación
1. Muscle Relaxant and Anticonvulsant Applications
Isoxazole derivatives of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides, including variants like 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide, have been investigated for their muscle relaxant and anticonvulsant activities. These compounds displayed selective muscle relaxant properties with promising therapeutic potential (Tatee et al., 1986).
2. Synthesis and Characterization for Medicinal Chemistry
N-Benzyl-3-[(Chlorophenyl) Amino] propanamides synthesized through amine exchange reactions have been studied for anticonvulsant properties in various seizure test models. This research indicated their potential effectiveness against generalized seizures (Idris et al., 2011).
3. Potential in Treating Neurological Disorders
Research into novel nonnucleoside inhibitors like BAY 38-4766, which is structurally related to 3-[(3-Hydroxypropyl)amino]propanamide, has shown potential in targeting cytomegalovirus (CMV) DNA maturation. This indicates its potential application in treating CMV-related neurological disorders (Buerger et al., 2001).
4. Antiproliferative Properties in Cancer Research
A study on novel propanamide analogues, including diketopiperazines derived from actinomycete Streptomyces sp., has found these compounds to have antiproliferative properties against human glioma cells. This research opens up possibilities for the use of these compounds in cancer treatment (Ye et al., 2017).
5. Development of Chiral Nylons and Biodegradable Polymers
3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a key intermediate related to this compound, has been utilized in the synthesis of chiral nylons and other polymers. This highlights its importance in materials science and polymer chemistry (García-Martín et al., 2001).
6. Applications in Epilepsy Treatment
Research on α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPARs) in epilepsy suggests the therapeutic potential of antagonists structurally similar to this compound. These findings could lead to new treatments for epilepsy (Citraro et al., 2014).
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 3-[(3-Hydroxypropyl)amino]propanamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
3-[(3-Hydroxypropyl)amino]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions are crucial for the compound’s role in facilitating the transfer of amino groups and the oxidation-reduction reactions in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in metabolic processes and cell cycle regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can modulate metabolic pathways effectively . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the metabolism of amino acids . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound is essential for its biological activity and effectiveness .
Subcellular Localization
This compound is localized within specific subcellular compartments, which is crucial for its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
Propiedades
IUPAC Name |
3-(3-hydroxypropylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-6(10)2-4-8-3-1-5-9/h8-9H,1-5H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKGWQRJXASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
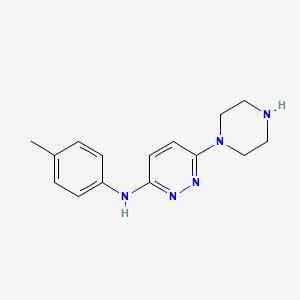
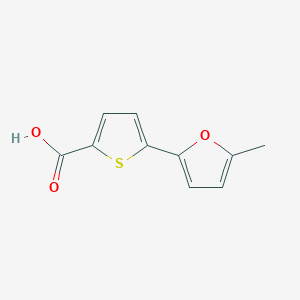

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)
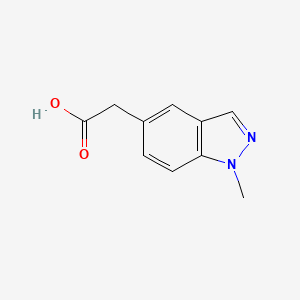
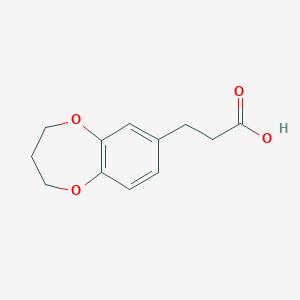
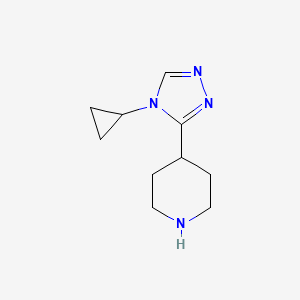

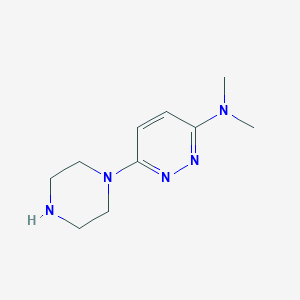

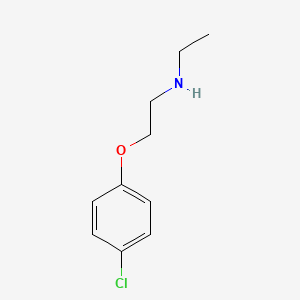
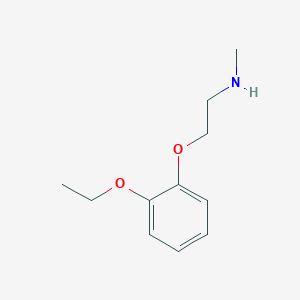
![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)